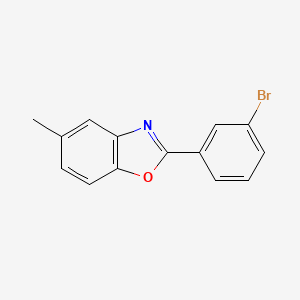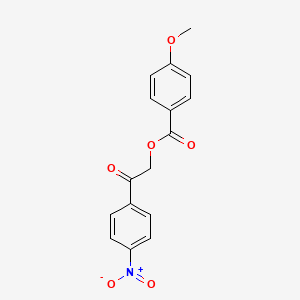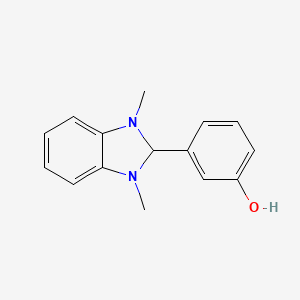![molecular formula C19H15ClN2O2 B5854290 3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)
3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide, commonly known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to have a significant impact on the regulation of various biological processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of GSK-3 inhibitor involves the inhibition of the GSK-3 enzyme, which plays a crucial role in the regulation of various biological processes. GSK-3 is involved in the phosphorylation of several key proteins, including β-catenin and tau protein, which play a crucial role in the regulation of cell proliferation and differentiation. The inhibition of GSK-3 activity leads to the activation of the Wnt signaling pathway, which promotes cell proliferation and differentiation.
Biochemical and Physiological Effects:
Studies have shown that the inhibition of GSK-3 activity can have significant biochemical and physiological effects. Inhibition of GSK-3 activity has been shown to promote cell proliferation and differentiation, which can be beneficial in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, GSK-3 inhibition has also been shown to have a significant impact on the regulation of insulin signaling pathways, making it a potential therapeutic target for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of GSK-3 inhibitor in lab experiments has several advantages. The inhibitor can be used to study the role of GSK-3 in various biological processes, including cell proliferation and differentiation. Additionally, the inhibitor can also be used to study the potential therapeutic applications of GSK-3 inhibition in various diseases. However, the use of GSK-3 inhibitor in lab experiments also has some limitations. The inhibitor may have off-target effects, which can lead to unwanted biological effects.
Zukünftige Richtungen
There are several future directions for the research on GSK-3 inhibitor. One potential direction is the development of more potent and selective inhibitors of GSK-3 activity. Additionally, the potential therapeutic applications of GSK-3 inhibition in various diseases, including cancer, diabetes, and neurodegenerative disorders, need to be further explored. Finally, the potential off-target effects of GSK-3 inhibitors need to be carefully studied to ensure their safety and efficacy in clinical settings.
Conclusion:
In conclusion, 3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide, or GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The inhibitor has been found to have a significant impact on the regulation of various biological processes, including cell proliferation, differentiation, and apoptosis. The development of more potent and selective inhibitors of GSK-3 activity, the exploration of potential therapeutic applications in various diseases, and the careful study of potential off-target effects are some of the future directions for the research on GSK-3 inhibitor.
Synthesemethoden
The synthesis of 3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide involves several steps. The first step involves the reaction of 2-chlorophenol with formaldehyde to form 2-chloromethylphenol. The second step involves the reaction of 2-chloromethylphenol with pyridine-3-carboxylic acid to form 3-(2-chloromethylphenoxy)nicotinic acid. Finally, the reaction of 3-(2-chloromethylphenoxy)nicotinic acid with benzoyl chloride results in the formation of 3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide.
Wissenschaftliche Forschungsanwendungen
The GSK-3 inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Studies have shown that the inhibition of GSK-3 activity can lead to the activation of the Wnt signaling pathway, which plays a crucial role in the regulation of cell proliferation and differentiation. Additionally, GSK-3 inhibition has also been shown to have a significant impact on the regulation of insulin signaling pathways, making it a potential therapeutic target for the treatment of diabetes.
Eigenschaften
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-17-8-1-2-9-18(17)24-13-14-5-3-6-15(11-14)19(23)22-16-7-4-10-21-12-16/h1-12H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYSLDZWVPNPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)NC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chlorophenoxy)methyl]-N-(pyridin-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854207.png)


![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)


![N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)

![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)

![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)

![N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5854304.png)
